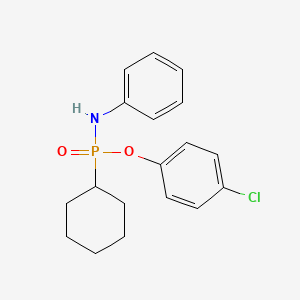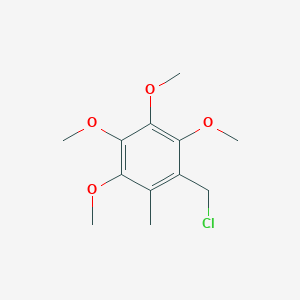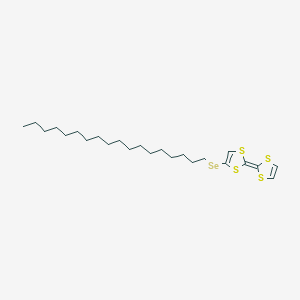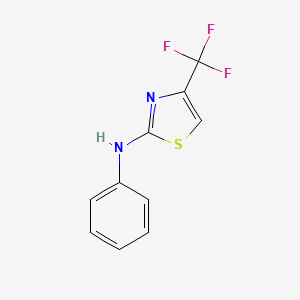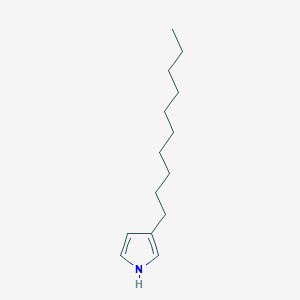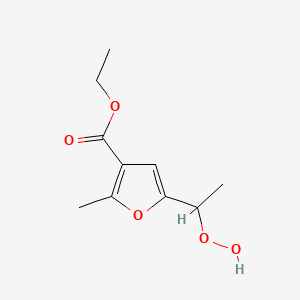![molecular formula C18H17ClN2O2S B14281974 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid CAS No. 136122-22-0](/img/structure/B14281974.png)
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid is a complex organic compound that features a benzimidazole core linked to a butanoic acid moiety via a sulfanyl group. The presence of a 4-chlorophenyl group adds to its structural diversity, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where the benzimidazole core is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the butanoic acid moiety: Finally, the compound is subjected to a reaction with a butanoic acid derivative, often through esterification followed by hydrolysis to yield the final product.
Analyse Des Réactions Chimiques
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.
Applications De Recherche Scientifique
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 4-[(4-Chlorophenyl)carbamoyl]butanoic acid and other benzimidazole derivatives.
Uniqueness: The presence of the sulfanyl group and the specific arrangement of functional groups make it unique, offering distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
136122-22-0 |
|---|---|
Formule moléculaire |
C18H17ClN2O2S |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylbutanoic acid |
InChI |
InChI=1S/C18H17ClN2O2S/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)24-11-3-6-17(22)23/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23) |
Clé InChI |
JIHCDLLTCVSREF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
methanone](/img/structure/B14281915.png)


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
